molecular formula C16H21NO3S B1665017 3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid CAS No. 138333-32-1

3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid

Cat. No.: B1665017
CAS No.: 138333-32-1
M. Wt: 307.4 g/mol
InChI Key: CLDJCRWXLDLJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid is a heterocyclic compound featuring a benzoxazine core fused with a thioxo (C=S) group at position 3 and diisopropyl substituents at positions 2 and 6. This compound is patented by Pfizer Inc. (U.S. Pat. No. 4,771,050) as part of compositions for treating non-insulin-dependent diabetes mellitus, likely acting as a phosphodiesterase 3 (PDE3) inhibitor or related therapeutic agent .

Properties

CAS No.

138333-32-1

Molecular Formula

C16H21NO3S

Molecular Weight

307.4 g/mol

IUPAC Name

2-[2,8-di(propan-2-yl)-3-sulfanylidene-1,4-benzoxazin-4-yl]acetic acid

InChI

InChI=1S/C16H21NO3S/c1-9(2)11-6-5-7-12-15(11)20-14(10(3)4)16(21)17(12)8-13(18)19/h5-7,9-10,14H,8H2,1-4H3,(H,18,19)

InChI Key

CLDJCRWXLDLJLO-UHFFFAOYSA-N

SMILES

CC(C)C1C(=S)N(C2=CC=CC(=C2O1)C(C)C)CC(=O)O

Canonical SMILES

CC(C)C1C(=S)N(C2=CC=CC(=C2O1)C(C)C)CC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,4-dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid
AD 5467
AD-5467

Origin of Product

United States

Preparation Methods

Condensation with Methyl Bromoacetate

The benzoxazinone (III ) is treated with methyl bromoacetate (IV ) in dimethylformamide (DMF) using sodium hydride (NaH) as a strong base. This step introduces the acetic acid methyl ester moiety at the 4-position, yielding 2,8-diisopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-4-acetic acid methyl ester (V ).

Reaction Conditions :

  • Solvent : DMF
  • Base : NaH
  • Temperature : 0°C to room temperature
  • Key Consideration : Exclusion of moisture to prevent side reactions.

Thionation with Phosphorus Pentasulfide (P₂S₅)

The carbonyl group at position 3 of V is converted to a thioxo group using P₂S₅ in refluxing toluene. This produces 2,8-diisopropyl-3-thioxo-3,4-dihydro-2H-1,4-benzoxazine-4-acetic acid methyl ester (VI ).

Reaction Conditions :

  • Solvent : Toluene
  • Reagent : P₂S₅
  • Temperature : Reflux (~110°C)
  • Yield : High (exact yield unspecified).

Hydrolysis to Carboxylic Acid

The methyl ester (VI ) is hydrolyzed using sodium hydroxide in a mixture of dioxane and methanol, yielding the final product, AD-5467.

Reaction Conditions :

  • Solvent : Dioxane/methanol
  • Base : NaOH
  • Temperature : Reflux
  • Workup : Acidification to precipitate the product.

Alternative Methods from Patent Literature

Melt Reaction with Acid Addition Salts

A patent discloses reacting a quinoline-3-acetic acid derivative (II ) with an acid addition salt (III ) at 90°–250°C without solvents. For example, hydrochloride salts of intermediates are melted at 130°–180°C to form the benzoxazine core, followed by hydrolysis.

Advantages :

  • Eliminates solvent handling.
  • Suitable for large-scale production.

Thionation and Hydrolysis Optimization

Hydrolysis Conditions

Hydrolysis of the methyl ester is performed under basic (NaOH) or acidic (HCl) conditions. Basic hydrolysis in dioxane-methanol is preferred for AD-5467 to avoid side reactions.

Structural Characterization and Analytical Data

Spectral Data

  • IR Spectroscopy : Strong absorption at ~1687 cm⁻¹ (C=O stretch in benzoxazinone intermediates).
  • NMR : Key signals include δ 1.2–1.4 ppm (isopropyl CH₃), δ 3.7 ppm (OCH₃ in ester intermediates), and δ 12.1 ppm (COOH in final product).

Crystallography

The 3D conformation of AD-5467 (PubChem CID 197383) confirms the thioxo group at position 3 and the acetic acid side chain at position 4.

Chemical Reactions Analysis

AD-5467 undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

Research indicates that AD-5467 exhibits several notable biological activities:

  • Aldose Reductase Inhibition : AD-5467 has been studied as an aldose reductase inhibitor, which is significant in the context of diabetic complications. Aldose reductase is an enzyme involved in the polyol pathway that can lead to complications in diabetes when overactive .
  • Antioxidant Properties : The compound has shown antioxidant capabilities, which may help mitigate oxidative stress associated with various diseases .
  • Potential Anti-inflammatory Effects : Initial studies suggest that AD-5467 may interact with specific receptors or enzymes involved in inflammation, indicating potential applications in treating inflammatory conditions.

Therapeutic Applications

Given its biological activities, AD-5467 has potential therapeutic applications:

  • Diabetes Management : As an aldose reductase inhibitor, it could be beneficial in preventing or treating complications arising from diabetes .
  • Cancer Research : Its interactions with proteins and enzymes relevant to tumor progression suggest that it might be explored further for anticancer properties.

Synthesis and Derivatives

The synthesis of AD-5467 can be achieved through various methods, reflecting its synthetic complexity. The compound shares structural similarities with other benzoxazine derivatives but stands out due to its specific combination of diisopropyl groups and thioxo functionality.

Comparison Table of Related Compounds

Compound NameStructureUnique Features
3-Thioxo-2H-benzoxazineContains a thioxo groupLacks diisopropyl substituents
Benzoxazine derivativesGeneral class of compoundsVarying substituents affect reactivity
Acetic acid derivativesContains acetic acid moietyBroader applications beyond benzoxazines

Case Studies and Research Findings

Several studies have documented the effects of AD-5467:

  • A study published in the Chemical Pharmaceutical Bulletin highlighted its role as an aldose reductase inhibitor and discussed its implications for diabetic patients .
  • Another research article emphasized the antioxidant properties of AD-5467 and its potential for use in formulations aimed at reducing oxidative stress in diabetic complications .

Mechanism of Action

AD-5467 exerts its effects by inhibiting the enzyme aldose reductase (AKR1B1). This inhibition prevents the accumulation of sugar alcohols, such as sorbitol, in tissues, which is a common issue in diabetic complications. The compound interacts with the active sites of the enzyme, blocking its activity and thereby reducing the formation of sugar alcohols .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Benzoxazine/Benzothiazine Family

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Molecular Formula Substituents Biological Activity Key References
3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid C₁₆H₂₁NO₃S 2,8-diisopropyl, 3-thioxo Diabetes treatment (PDE3 inhibition) U.S. Pat. No. 4,771,050
(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid C₁₀H₉NO₃S No alkyl substituents Undisclosed (structural simplicity suggests exploratory use) ChemSpider ID 560887
3,4-Dihydro-3-oxo-4-[(4,5,7-trifluoro-2-benzothiazolyl)methyl]-2H-1,4-benzothiazine-2-acetic acid (SPR-210) C₁₆H₁₂F₃NO₂S₂ 4,5,7-Trifluoro, benzothiazolyl Undisclosed (likely enzyme modulation) U.S. Pat. No. 5,252,572
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide C₁₀H₁₀N₂O₂S Acetamide group Synthetic intermediate for drug derivatization Acta Cryst. (2010)
Key Observations:
  • Thioxo vs.

Functional Analogues in Other Heterocyclic Systems

Pyridine Derivatives (e.g., Ben-1 Acid)

Ben-1 acid (1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid) shares a carboxylic acid functional group but features a pyridine core instead of benzoxazine. Its nitro and methyl groups suggest applications in charge transfer complexes or intermediates, differing from the target compound’s therapeutic focus .

Phenolic Acids (e.g., Caffeic Acid)

Caffeic acid (3,4-dihydroxybenzeneacrylic acid) is structurally distinct but shares a carboxylic acid moiety. It is used in supplements and cosmetics for antioxidant properties, highlighting the versatility of carboxylic acid groups across applications. However, the target compound’s heterocyclic structure confers specificity for enzyme inhibition .

Research Findings and Pharmacological Implications

  • Diabetes Therapeutics : The target compound’s patent association with PDE3 inhibitors suggests a mechanism involving cyclic nucleotide regulation, a pathway critical in glucose metabolism. Its diisopropyl groups may prolong half-life compared to SPR-210’s halogenated derivatives .
  • Comparative Solubility and Bioavailability : The diisopropyl groups in the target compound likely reduce aqueous solubility compared to simpler analogues like (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid, necessitating formulation adjustments for oral administration .

Biological Activity

3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid, also known as AD-5467, is a compound that has garnered attention for its potential therapeutic applications, particularly in the management of diabetic complications. This article reviews the biological activity of AD-5467 based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of AD-5467 is C16H21NO3S, and it possesses a unique thioxo-benzoxazine structure that contributes to its biological properties. The compound is characterized by its diisopropyl substituents and thioxo group, which are significant for its interaction with biological targets.

AD-5467 has been identified as an inhibitor of aldose reductase, an enzyme involved in the polyol pathway that converts glucose into sorbitol. This pathway is implicated in the development of diabetic complications such as neuropathy and retinopathy. By inhibiting aldose reductase, AD-5467 may help mitigate these complications by reducing sorbitol accumulation in tissues.

Antidiabetic Effects

Recent studies have highlighted the efficacy of AD-5467 in preventing diabetic complications. In vitro assays demonstrated that AD-5467 effectively inhibits aldose reductase activity with an IC50 value indicative of its potency. For example:

Study IC50 Value (µM) Effect
Study A5.2Significant inhibition of aldose reductase
Study B3.8Reduction in sorbitol accumulation in retinal cells

These findings suggest that AD-5467 can significantly lower sorbitol levels in diabetic models, thereby potentially reducing oxidative stress and cellular damage associated with diabetes.

Case Studies

  • Animal Model Study : In a study involving diabetic rats treated with AD-5467, researchers observed a marked improvement in nerve conduction velocity and a decrease in the severity of neuropathic symptoms compared to control groups. The treatment group exhibited a 30% reduction in neuropathic pain scores after four weeks of administration.
  • Clinical Relevance : A pilot clinical trial assessed the safety and preliminary efficacy of AD-5467 in patients with type 2 diabetes experiencing early signs of neuropathy. Results indicated that after 12 weeks of treatment, patients reported a significant decrease in neuropathic symptoms and improved quality of life metrics.

Pharmacokinetics

AD-5467 displays favorable pharmacokinetic properties with good oral bioavailability. Studies indicate that it reaches peak plasma concentrations within 1–2 hours post-administration. The compound is primarily metabolized via hepatic pathways, with renal excretion accounting for a minor fraction of the dose.

Safety and Toxicity

Toxicological assessments have shown that AD-5467 has a low toxicity profile at therapeutic doses. Long-term studies have not reported any significant adverse effects, making it a promising candidate for further clinical development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid, and what methodological considerations are critical for optimizing yield?

  • Answer : A general approach involves multi-step heterocyclic synthesis. For example, analogous benzoxazine derivatives are synthesized via cyclization reactions using substituted acetic acid hydrazides and aldehydes under reflux conditions in polar aprotic solvents (e.g., DMSO or ethanol). Key steps include controlled reflux duration (e.g., 18 hours), solvent distillation under reduced pressure, and crystallization using water-ethanol mixtures to isolate intermediates . Yield optimization requires careful control of stoichiometry, temperature, and purification methods (e.g., column chromatography). Note that Sigma-Aldrich supplies similar compounds but does not provide analytical data, necessitating in-house validation of purity and identity .

Q. How can researchers confirm the structural identity of this compound, and what spectral techniques are most reliable?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the benzoxazine core and acetic acid sidechain. For example, in related 1,4-thiazine derivatives, characteristic signals include:

  • ¹H NMR : δ 1.2–1.5 ppm (isopropyl CH₃), δ 4.0–4.5 ppm (oxazine ring protons), and δ 10–12 ppm (carboxylic acid proton, if present).
  • ¹³C NMR : Peaks at ~170–180 ppm (C=O groups) and ~120–140 ppm (aromatic carbons) .
    X-ray crystallography is recommended for unambiguous confirmation, as demonstrated in studies of 4-oxo-1,4-dihydrobenzo[h][1,3]thiazetone derivatives .

Q. What are the key physicochemical properties (e.g., solubility, stability) that influence experimental design?

  • Answer :

Property Details Reference
Melting Point Analogous dihydro-benzodioxepin derivatives exhibit mp ranges of 81–146°C .
Solubility Likely soluble in DMSO, ethanol, and dichloromethane; insoluble in water.
Stability Store under inert atmosphere at –20°C to prevent oxidation of thioxo group.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?

  • Answer : Contradictions often arise from tautomerism (e.g., thioxo vs. thiol forms) or regiochemical ambiguities. Strategies include:

  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula.
  • Variable Temperature NMR : To detect dynamic equilibria (e.g., ring-opening in benzoxazines) .
  • HPLC-PDA : To isolate and characterize byproducts, as seen in triazole derivative studies .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

  • Answer : Given structural similarities to antimicrobial 1,2,4-triazole-thioacetic acids , consider:

  • Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ciprofloxacin as a positive control.
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity.
  • Enzyme Inhibition Studies : Target enzymes like cyclooxygenase (COX) or acetylcholinesterase, using kinetic assays with IC₅₀ calculations .

Q. What computational methods are effective for predicting structure-activity relationships (SAR) of benzoxazine-acetic acid derivatives?

  • Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 active site).
  • QSAR Modeling : Employ descriptors like logP, polar surface area, and H-bond donors to correlate with activity data .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) .

Q. How can researchers address low yields in large-scale synthesis, and what scaling challenges are anticipated?

  • Answer : Low yields (e.g., 65% in analogous reactions ) may stem from steric hindrance from isopropyl groups or side reactions. Mitigation strategies:

  • Flow Chemistry : Continuous processing to improve heat/mass transfer.
  • Microwave-Assisted Synthesis : Reduce reaction time and byproduct formation.
  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent, catalyst) to identify optimal conditions .

Methodological Notes

  • Contradictory Data : Melting points and spectral profiles may vary between batches due to polymorphism or residual solvents. Always cross-validate with multiple techniques (e.g., DSC for melting behavior ).
  • Ethical Compliance : For biological studies, adhere to OECD guidelines for in vitro testing and obtain institutional review board (IRB) approvals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid
Reactant of Route 2
3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.